Product packaging for Benzyl-dimethyl-tridecylazanium(Cat. No.:)

Benzyl-dimethyl-tridecylazanium

Cat. No.: B10775812
M. Wt: 318.6 g/mol
InChI Key: VVZBFOKBSDGVGZ-UHFFFAOYSA-N
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Description

Benzyl-dimethyl-tridecylazanium is a synthetic quaternary ammonium salt (quat) of significant interest in chemical and biological research. Its structure, featuring a long tridecyl chain and a benzyl group attached to a central nitrogen atom, confers potent surfactant and antimicrobial properties. This compound is primarily valued as a phase-transfer catalyst (PTC) in organic synthesis, where it facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields for various alkylation, esterification, and displacement reactions. In microbiology and materials science, its amphiphilic nature makes it a compelling subject for studying antimicrobial mechanisms against bacteria and fungi, as the long alkyl chain can disrupt microbial membranes. Researchers also utilize this compound in the development of ionic liquids, as a templating agent for nanomaterials, and in the study of self-assembling systems like micelles and vesicles. This reagent is provided as a high-purity standard to ensure reproducibility and reliability in experimental results, supporting innovative investigations across diverse scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N+ B10775812 Benzyl-dimethyl-tridecylazanium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H40N+

Molecular Weight

318.6 g/mol

IUPAC Name

benzyl-dimethyl-tridecylazanium

InChI

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1

InChI Key

VVZBFOKBSDGVGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Benzyl Dimethyl Tridecylazanium and Its Analogues

Quaternization Reactions: Mechanistic Insights and Optimization Parameters

The quaternization of N,N-dimethyltridecylamine with benzyl (B1604629) chloride to form Benzyl-dimethyl-tridecylazanium chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govtue.nl In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion in a single, concerted step. tue.nl The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl Optimization of this reaction involves careful consideration of solvent systems, counterions, and the development of more sustainable synthetic routes.

The choice of solvent profoundly impacts the rate and efficiency of quaternization reactions. The SN2 mechanism proceeds through a highly polar, charge-separated transition state. sciensage.info Solvents with high polarity and dielectric constants can stabilize this transition state more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. sciensage.inforesearchgate.net

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and acetone (B3395972), are particularly effective. epa.govrsc.org Studies have shown that the reaction rate constant for quaternization is significantly higher in DMSO compared to other solvents at the same temperature. researchgate.netepa.gov In contrast, protic solvents like alcohols can form hydrogen bonds with the tertiary amine's lone pair, shielding the nucleophile and potentially reducing its reactivity. tue.nl The rate of reaction generally increases with the dielectric constant of the medium, confirming the formation of a polar transition state. sciensage.info

Table 1: Influence of Solvent on Quaternization Reaction Rate Constants. (Illustrative data based on general findings for similar reactions sciensage.inforesearchgate.netepa.gov)
SolventDielectric Constant (ε) at 20°CRelative Rate Constant (krel)Solvent Type
Benzene (B151609)2.3~1Non-polar Aprotic
Ethanol (B145695)24.6~50Polar Protic
Acetone20.7~300Polar Aprotic
Acetonitrile37.5~1,500Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.7~6,000Polar Aprotic

The counterion in the final QAS is determined by the leaving group of the alkylating agent. In the synthesis of this compound, the reaction between N,N-dimethyltridecylamine and benzyl chloride yields a chloride counterion. nih.gov The reactivity of the alkyl halide in the Menshutkin reaction is heavily dependent on the nature of the halide, following the order I > Br > Cl. wikipedia.orgresearchgate.net Benzyl iodides, therefore, react much faster than benzyl chlorides.

Post-synthesis modification of the counterion is a key strategy for tuning the properties of the QAS. researchgate.net A green chemistry approach involves using dimethyl carbonate (DMC) as an alkylating agent. This reaction produces a QAS with a methyl carbonate anion, which can be readily exchanged with various organic or inorganic acids stronger than carbonic acid. rsc.orgresearchgate.net This method avoids the use of toxic alkyl halides and produces highly volatile byproducts (methanol and carbon dioxide), simplifying purification. rsc.org The choice of counterion can influence the compound's solubility, stability, and other physicochemical characteristics. researchgate.netnih.gov

The traditional Menshutkin reaction is inherently catalyst-free. wikipedia.org Modern advancements focus on making the process more environmentally benign, aligning with the principles of green chemistry. A significant development is the substitution of hazardous alkylating agents like methyl halides and dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate (DMC). acs.orgresearchgate.net DMC is non-toxic, and its use can lead to salt-free catanionic surfactants, simplifying purification processes. researchgate.net

Furthermore, innovative techniques are being employed to reduce energy consumption and reaction times. Microwave-assisted synthesis has been shown to dramatically shorten the time required for quaternization, reducing a multi-hour process to mere minutes while increasing yield and minimizing the use of organic solvents. google.com The development of QAS with intentionally incorporated weak chemical bonds, such as ester groups, allows for environmental degradation, addressing concerns about the persistence of these compounds in the environment. rsc.orgrsc.org

Selective Functionalization of the Benzyl Moiety

Derivatization of the this compound structure allows for the fine-tuning of its properties. Modifications can be targeted at the aromatic benzyl ring or the long alkyl chain.

Direct functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging. The positively charged quaternary ammonium (B1175870) group is a powerful deactivating group and directs incoming electrophiles to the meta position. ncert.nic.in

A more practical and versatile strategy involves performing the desired substitution reaction on the benzyl halide starting material before the quaternization step. ncert.nic.in A wide variety of substituted benzyl chlorides or bromides can be prepared using standard electrophilic aromatic substitution reactions such as:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts Alkylation and Acylation (using an alkyl/acyl halide and a Lewis acid) masterorganicchemistry.com

These functionalized benzyl halides can then be reacted with N,N-dimethyltridecylamine to yield a diverse range of analogues with specific substituents on the aromatic ring. This approach has been used to synthesize substituted dibenzylic compounds from corresponding benzylic quaternary ammonium salts. researchgate.net

Altering the length of the hydrophobic alkyl chain is a common and effective strategy for modifying the properties of QAS. nih.govnih.govnih.gov Analogues of this compound can be synthesized by reacting benzyl chloride with a series of N,N-dimethyl-n-alkylamines of varying chain lengths (e.g., C8 to C18). tue.nljcu.cz Alternatively, N,N-dimethylbenzylamine can be reacted with different n-alkyl halides. jcu.cz

Research has consistently shown that the alkyl chain length is a critical determinant of the compound's properties. acs.orgnih.govresearchgate.net For instance, studies on various QAS have demonstrated that modifying the chain length affects surface activity, aggregation behavior, and biological efficacy. nih.govmdpi.com The synthesis of a homologous series allows for systematic investigation and optimization of the compound for specific applications. nih.govjcu.cz

Table 2: Synthetic Analogues of this compound by Alkyl Chain Modification.
Analogue NameAlkyl ChainMolecular Formula of CationStarting Amine
Benzyl-dimethyl-octylazaniumOctyl (C8)C17H30N+N,N-dimethyloctylamine
Benzyl-dimethyl-decylazaniumDecyl (C10)C19H34N+N,N-dimethyldecylamine
Benzyl-dimethyl-dodecylazaniumDodecyl (C12)C21H38N+N,N-dimethyldodecylamine
This compoundTridecyl (C13)C22H40N+N,N-dimethyltridecylamine
Benzyl-dimethyl-tetradecylazaniumTetradecyl (C14)C23H42N+N,N-dimethyltetradecylamine
Benzyl-dimethyl-hexadecylazaniumHexadecyl (C16)C25H46N+N,N-dimethylhexadecylamine

Purification and Isolation Techniques for Research-Grade Compounds

The generation of this compound and its analogues for research purposes necessitates exacting purification and isolation protocols to ensure the removal of unreacted starting materials, by-products, and other impurities. The final purity of the compound is critical for accurate physicochemical characterization and reliable evaluation in subsequent applications. This section details high-purity separation techniques, focusing on preparative chromatography and advanced crystallization methods.

Chromatographic Separations for High Purity (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of quaternary ammonium compounds (QACs), enabling the isolation of significant quantities of a target compound from a complex mixture. teledynelabs.comwarwick.ac.uk Unlike analytical HPLC, which aims to identify and quantify components, preparative HPLC focuses on isolating and collecting purified fractions for further use. teledynelabs.com The development of a successful preparative HPLC method involves careful selection of the stationary and mobile phases, often scaled up from an analytical method, to maximize selectivity and resolution, which are more critical than chromatographic efficiency for achieving high purity. labcompare.com

For long-chain QACs such as this compound, several HPLC strategies have been developed:

Reversed-Phase HPLC (RP-HPLC): This is a common approach, but traditional C18 columns can present challenges in effectively separating homologous series of benzalkonium compounds (BACs). researchgate.net However, optimized methods using C18 columns with specific gradient elution systems have shown success. For instance, a gradient system involving acetonitrile, water, ammonium acetate (B1210297), and formic acid has been used to separate BAC and dialkyldimethylammonium (DADMAC) homologues. nih.gov

Cyano-Phase HPLC: Cyano-functionalized columns have demonstrated superior performance in separating BACs with varying alkyl chain lengths. The unique chemistry of the cyano stationary phase provides different interactions compared to a C18 phase, leading to effective chromatographic separation. researchgate.net An isocratic mobile phase of acetonitrile and ammonium formate (B1220265) buffer has been successfully used with a cyano column to resolve different BACs. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an attractive alternative to RP-HPLC, especially for polar compounds. chromatographyonline.comchromatographyonline.com This technique utilizes a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent. HILIC is advantageous as it often eliminates the need for ion-pairing reagents, which can complicate downstream applications and suppress mass spectrometry signals. chromatographyonline.comchromatographyonline.com Zwitterionic stationary phases, in particular, have been shown to effectively retain and separate polar quaternary compounds with good peak symmetry by modulating the ionic strength and organic content of the mobile phase. chromatographyonline.com

The following table summarizes various chromatographic conditions used for the separation of long-chain quaternary ammonium compounds, which are applicable to the purification of research-grade this compound.

TechniqueStationary Phase (Column)Mobile Phase CompositionTarget CompoundsReference
RP-HPLCLuna C18Gradient of: A) 20:80 ACN:H₂O + 1% Acetic Acid, B) 95:5 ACN:H₂O + 10 mM Ammonium Acetate, C) Isopropanol + 0.1% Formic AcidBenzalkonium Compounds (BACs) & DADMACs nih.gov
UPLCAcquity UPLC HSS Cyano (1.8 µm)Isocratic: 60:40 Acetonitrile : (100 mM Ammonium Formate + 0.1% Formic Acid, pH 3.5)BACs (C12, C14, C16) researchgate.net
HILICZIC-pHILIC (Polymeric Zwitterionic)Acetonitrile / Ammonium Acetate Buffer (pH 3.7)Diquat (doubly charged cationic analyte) chromatographyonline.com
Ion-Pair ChromatographyStyrene-divinyl benzeneNot specified in detail, but compatible with high solvent concentration (up to 80%)Linear Alkyl Trimethylammonium Salts (C12, C14, C16) researchgate.net

Advanced Crystallization Protocols

Crystallization is a powerful and widely used method for the purification of synthetic compounds, capable of yielding materials of very high purity. For this compound and related QACs, several advanced crystallization and precipitation protocols can be employed. The choice of solvent is paramount for successful recrystallization.

Solvent Selection: Research has shown that butanone is a highly convenient and effective solvent for the synthesis and subsequent recrystallization of n-alkyldimethylbenzylammonium halides. jcu.cz Other solvents mentioned for synthesis, which could also be explored for recrystallization, include acetone, chloroform (B151607), and ethanol. jcu.cz For certain benzalkonium chloride monomer syntheses, recrystallization from ethyl acetate or mixed solvent systems like benzenediol and APEO has been reported. google.com

Recrystallization from a Single Solvent: A common protocol involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as dry butanone, followed by cooling to induce crystallization. jcu.cz A specific example involves dissolving 10g of the ammonium compound in 50 mL of butanone. jcu.cz Cooling can be controlled, for instance, by placing the reaction mixture in a freezer after an initial cooling period to maximize the yield of the crystalline product. jcu.cz

Anti-Solvent Precipitation/Crystallization: This technique is particularly useful for compounds that are highly soluble in a given solvent. For QACs with longer alkyl chains that may remain dissolved in the reaction solvent, the addition of a low-polarity "anti-solvent" can induce precipitation. nih.gov The addition of hexane (B92381) or diethyl ether to a chloroform or ethanol solution of the product has been shown to effectively precipitate purified QACs. nih.gov

Suspension-Based Purification: An alternative method involves purifying the QAC by dispersing it in an organic solvent in which it is poorly soluble, forming a suspension. google.com Acetone has been identified as a particularly suitable solvent for this purpose. The solid material is then collected, and washing the isolated particles with an alcohol solvent, such as 2-propanol, can further enhance purity. google.com

The table below outlines various crystallization and purification protocols applicable to this compound and its analogues.

TechniqueSolvent SystemKey StepsTarget CompoundsReference
RecrystallizationDry ButanoneDissolve crude product in hot butanone, cool mixture (including in a freezer) to induce crystallization, collect by filtration.n-Alkyldimethylbenzylammonium halides jcu.cz
RecrystallizationEthyl AcetateDissolve crude product, allow to cool to room temperature to separate out crystals, collect via suction filtration.Benzalkonium chloride monomer google.com
Anti-Solvent PrecipitationEthanol / HexaneAdd ethanol to the reaction mixture, then precipitate and wash the product with hexane.Quaternary ammonium monomers nih.gov
Suspension PurificationAcetone / 2-PropanolDisperse crude salt in acetone to form a suspension, filter, and wash the resulting crystals with an alcohol solvent like 2-propanol.Quaternary alkyl ammonium salts google.com
Precipitation by Amine AdditionAqueous Solution / Water-miscible aliphatic amineAdd a water-miscible aliphatic amine to a concentrated aqueous solution of the salt to precipitate the solid product.Water-soluble quaternary ammonium salts google.com

Sophisticated Structural Characterization and Spectroscopic Probing of Benzyl Dimethyl Tridecylazanium Assemblies and Interactions

Conformational Analysis in Diverse Environments (Solution and Solid State)

The three-dimensional arrangement of Benzyl-dimethyl-tridecylazanium and its interactions with its environment are pivotal to its function. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of its conformational dynamics in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the dynamic structure of molecules in solution. For this compound, 1D proton NMR provides initial insights into the chemical environment of the protons. researchgate.netresearchgate.net

Proton Group Typical Chemical Shift (ppm)
Aromatic (benzyl)7.2 - 7.5
Benzyl (B1604629) CH₂4.5 - 4.7
N-CH₂ (tridecyl)3.2 - 3.4
N-(CH₃)₂3.0 - 3.2
Alkyl Chain (CH₂)n1.2 - 1.7
Terminal CH₃0.8 - 0.9
Note: These are approximate chemical shifts for benzalkonium chlorides and can vary based on solvent and concentration.

To gain deeper insights into the connectivity and spatial relationships within the molecule, multidimensional NMR techniques such as COSY, HSQC, and HMBC are employed. uvic.casdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the benzylic protons and the adjacent aromatic protons, as well as between the protons along the tridecyl alkyl chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the signal for the benzylic carbon would be correlated with the signal for the benzylic protons. sdsu.eduyoutube.com

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound chloride is not publicly documented, analysis of closely related benzalkonium chloride homologues reveals key features of their molecular packing. researchgate.net

Studies on benzalkonium chloride with different alkyl chain lengths show that these molecules tend to arrange in layered structures in the solid state. The packing is primarily driven by electrostatic interactions between the positively charged quaternary ammonium (B1175870) headgroups and the chloride counter-ions, as well as van der Waals interactions between the long alkyl chains and the benzyl groups. The aromatic benzyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice. The long alkyl chains typically adopt an all-trans conformation to maximize packing efficiency. It is highly probable that this compound chloride would exhibit a similar layered packing arrangement.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer insights into its functional groups and, in condensed phases, intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, characteristic vibrational bands can be assigned to its different structural components.

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 2960IR, Raman
C-N stretch900 - 1200IR, Raman
Aromatic C=C stretch1450 - 1600IR, Raman
CH₂ scissoring~1465IR
CH₃ deformation~1375 and ~1450IR
Note: These are general ranges and the exact positions can be influenced by the molecular environment.

In the solid state, the formation of hydrogen bonding networks, particularly involving the chloride anion and any co-crystallized water molecules with the C-H groups of the cation, can lead to shifts and broadening of the corresponding vibrational bands. Detailed analysis of these spectral features can provide information on the strength and nature of these interactions. researchgate.netresearchgate.net

Mass Spectrometry for Mechanistic Elucidation and Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating the structure of its fragments and adducts.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. Based on studies of homologous benzalkonium chlorides, the fragmentation of this compound is expected to follow characteristic pathways. figshare.comresearchgate.net

The most prominent fragmentation pathway involves the facile cleavage of the benzyl group, resulting in a stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation is the loss of the entire benzyl group, leading to an ion corresponding to dimethyl-tridecylamine. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation route for amines. libretexts.org

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
353.3 (C₂₂H₄₀N⁺)91.1C₁₅H₃₀NTropylium cation (C₇H₇⁺)
353.3 (C₂₂H₄₀N⁺)262.3C₇H₇[M - Benzyl]⁺
353.3 (C₂₂H₄₀N⁺)58.1C₁₉H₃₇[CH₂=N(CH₃)₂]⁺
Note: The precursor ion m/z is calculated for the cationic part of the molecule. Fragmentation data is extrapolated from homologous compounds. figshare.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This is particularly useful for confirming the identity of this compound and for characterizing any adducts or complexes it may form. researchgate.net

For instance, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. In the context of this compound, HRMS would confirm the elemental composition of the molecular ion as C₂₂H₄₀N⁺. This technique is also crucial in metabolic studies to identify transformation products where atoms have been added or removed. researchgate.net

Advanced Surface-Sensitive Spectroscopic Techniques

The study of this compound assemblies and their interactions at interfaces necessitates the use of sophisticated analytical methods capable of probing the molecular composition and orientation at surfaces. Surface-sensitive spectroscopic techniques are indispensable in this regard, providing detailed information on the adsorption behavior and elemental composition of this quaternary ammonium compound on various substrates.

Attenuated Total Reflectance Infrared (ATR-IR) for Interfacial Adsorption Studies

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for analyzing the interfacial adsorption of molecules from a solution onto a solid surface in real-time. This method is particularly well-suited for studying the adsorption of surfactants like this compound from aqueous solutions onto different materials. The principle of ATR-IR involves an infrared beam being guided through a crystal with a high refractive index. At the crystal surface, an evanescent wave is generated, which penetrates a short distance into the sample in contact with the crystal. This interaction allows for the acquisition of an infrared spectrum of the substance directly at the interface. youtube.com

The utility of ATR-IR in studying quaternary ammonium compounds (QACs) has been demonstrated in various research contexts. For instance, in-situ FTIR/ATR has been employed to investigate the adsorption of a series of alkyltrimethylammonium bromides on sodium oxalate (B1200264) under highly alkaline and high-ionic-strength conditions. acs.org Such studies reveal that the extent of adsorption is dependent on the alkyl chain length. Shorter chain QACs tend to adsorb in a perpendicular orientation to the surface, while longer chain homologues may adopt a more tilted orientation. acs.org This information is crucial for understanding how this compound, with its C13 alkyl chain, might arrange itself at an interface.

The ATR-IR spectrum of this compound would be expected to show characteristic absorption bands. The aromatic ring of the benzyl group would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tridecyl chain and methyl groups would appear in the 2850-2960 cm⁻¹ range. The successful quaternization of the amine is often confirmed by the presence of specific bands associated with the quaternary ammonium group. rsc.org By monitoring the intensity of these characteristic bands as a function of concentration and time, detailed information on the adsorption isotherms and kinetics can be obtained.

A hypothetical ATR-IR study of this compound adsorption onto a silica (B1680970) surface from an aqueous solution would likely reveal the following:

Adsorption Kinetics: The rate at which the intensity of the characteristic C-H and aromatic bands increases over time would provide the adsorption rate.

Adsorption Isotherms: By measuring the band intensities at equilibrium for different bulk concentrations of the surfactant, an adsorption isotherm can be constructed, revealing the surface affinity and the point at which surface saturation occurs.

Molecular Orientation: Changes in the relative intensities and positions of the symmetric and asymmetric stretching vibrations of the alkyl chains can provide insights into the conformational order and orientation of the adsorbed molecules.

The table below summarizes the key infrared vibrational modes that would be of interest in an ATR-IR study of this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Information Provided
Tridecyl Chain (CH₂)Asymmetric & Symmetric Stretching2925 & 2855Adsorption amount, chain conformation
Methyl Groups (CH₃)Asymmetric & Symmetric Stretching2960 & 2870Adsorption amount, headgroup environment
Benzyl Group (Aromatic C-H)Stretching> 3000Presence and orientation of the benzyl moiety
Benzyl Group (Aromatic C=C)Stretching1450 - 1600Presence and orientation of the benzyl moiety
Quaternary Ammonium (C-N)Stretching~970Confirmation of the cationic headgroup

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comresearchgate.net XPS is, therefore, an ideal tool for confirming the presence and determining the surface coverage of this compound on a treated substrate. The technique involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

In the context of this compound, which has the chemical formula C₂₂H₄₀N⁺, XPS analysis of a surface treated with this compound would be expected to detect the presence of carbon (C), nitrogen (N), and, if the counter-ion is chloride, chlorine (Cl). The high-resolution spectra of these elements can provide information about their chemical environment.

A notable application of XPS in this area is the analysis of surfaces coated with benzalkonium chloride (BAC), a mixture of alkylbenzyldimethylammonium chlorides where the alkyl chain length varies (including C12, C14, and C16). A study utilizing XPS for the analysis of a quartz substrate coated with BAC demonstrated the ability of the technique to determine the elemental composition of the coated surface. researchgate.net The presence of nitrogen from the quaternary ammonium headgroup is a key indicator of surfactant adsorption.

The quantitative nature of XPS allows for the determination of the atomic concentration of each element on the surface. For a surface treated with this compound chloride, the ratio of the atomic concentrations of C, N, and Cl can be compared to the theoretical stoichiometry of the molecule to assess the purity and integrity of the adsorbed layer.

The table below illustrates the expected XPS data for a substrate surface before and after treatment with this compound chloride. The data is hypothetical but based on the principles of XPS analysis of similar compounds.

Element Binding Energy (eV) - Approximate Expected Atomic % (Untreated Substrate - e.g., Silica) Expected Atomic % (Treated Substrate) Information Gleaned
C 1s285.0 (C-C/C-H), 286.5 (C-N)Adventitious Carbon (~5-10%)Increased, with C-N componentPresence of alkyl and benzyl groups
N 1s402.0 (Quaternary Amine)0%PresentConfirmation of quaternary ammonium headgroup adsorption
Cl 2p199.00%PresentPresence of the chloride counter-ion
Si 2p103.0Present (e.g., ~30%)DecreasedAttenuation of substrate signal indicates surface coverage
O 1s532.5Present (e.g., ~60%)DecreasedAttenuation of substrate signal indicates surface coverage

The high-resolution N 1s spectrum is particularly diagnostic. A binding energy of around 402 eV is characteristic of a positively charged quaternary nitrogen atom, providing unambiguous evidence for the presence of the cationic surfactant on the surface. researchgate.net Furthermore, the attenuation of the substrate signals (e.g., Si 2p and O 1s for a silica substrate) can be used to estimate the thickness of the adsorbed this compound layer.

Molecular Interactions and Supramolecular Assembly of Benzyl Dimethyl Tridecylazanium

Self-Assembly Mechanisms in Aqueous and Non-Aqueous Systems

The amphiphilic nature of benzyl-dimethyl-tridecylazanium is the primary driver for its self-assembly in solution. In aqueous media, the hydrophobic tridecyl tail seeks to minimize its contact with water molecules, a phenomenon known as the hydrophobic effect. Simultaneously, the hydrophilic cationic head group prefers to remain solvated by water. This delicate balance of opposing forces leads to the spontaneous formation of organized structures that sequester the hydrophobic tails from the aqueous environment while exposing the charged head groups to it.

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to aggregate into spherical or ellipsoidal structures called micelles. In these micelles, the hydrophobic tails form a core, and the hydrophilic heads form a protective outer shell that interacts with the surrounding water. The CMC is a key characteristic of a surfactant, and its determination is crucial for understanding and utilizing its properties. researchgate.net

The CMC of this compound can be determined by various academic methods that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. Two common methods are conductivity and surface tension measurements.

Conductivity Measurements: As a cationic surfactant, this compound contributes to the electrical conductivity of its aqueous solution. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. However, upon micelle formation, the mobility of the surfactant ions is reduced as they become part of a larger, slower-moving aggregate. This leads to a distinct change in the slope of the conductivity versus concentration plot, with the breakpoint indicating the CMC. ekb.egresearchgate.net Studies on homologous series of alkyldimethylbenzylammonium chlorides have shown that the CMC decreases as the length of the alkyl chain increases, owing to the increased hydrophobicity. researchgate.net

Surface Tension Measurements: Surfactant monomers tend to adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption lowers the surface tension of the water. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the addition of more surfactant molecules primarily leads to the formation of micelles in the bulk solution rather than further populating the surface. Consequently, the surface tension remains relatively constant above the CMC. The concentration at which this plateau begins corresponds to the CMC. ekb.eglclark.edu

While specific experimental CMC values for this compound are not extensively reported, data for its homologs can provide a reasonable estimate. The CMC is expected to fall between that of the dodecyl (C12) and tetradecyl (C14) derivatives.

Alkyl Chain LengthCompound NameReported CMC (mmol/L) at 298.15 KMethod
C10Decyldimethylbenzylammonium chloride~30Conductivity researchgate.net
C12Dodecyldimethylbenzylammonium chloride~8.19Not Specified researchgate.net
C14Tetradecyldimethylbenzylammonium chloride~2.1Conductivity lclark.edu
C16Hexadecyldimethylbenzylammonium chloride~0.8Conductivity lclark.edu

Note: The table presents data for homologous compounds to illustrate the trend in CMC with alkyl chain length. The CMC of this compound (C13) is expected to be between that of the C12 and C14 homologs.

Beyond the formation of simple spherical micelles, this compound and similar surfactants can form more complex, organized aggregates such as vesicles and bilayers under specific conditions. These structures are of significant interest for their ability to encapsulate both hydrophilic and hydrophobic substances, making them valuable in various applications.

Vesicles: Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain surfactants but can be induced under certain conditions, such as in the presence of specific salts or by altering the temperature. nih.govnih.gov The packing of the surfactant molecules in the bilayer is crucial, and the geometry of this compound, with its bulky headgroup and single alkyl chain, may favor the curvature required for vesicle formation.

Bilayers: Planar bilayers are extended sheets of surfactant molecules arranged in a tail-to-tail fashion. While less common in bulk solution for single-chain surfactants, they can form at interfaces or be stabilized in lamellar liquid crystalline phases at higher surfactant concentrations. The presence of the benzyl (B1604629) group in the headgroup region can influence the packing parameters of the surfactant, potentially affecting the stability and formation of bilayer structures. researchgate.net

The transition between different types of aggregates (e.g., from spherical to cylindrical micelles, or to vesicles) can be triggered by changes in concentration, temperature, pH, ionic strength, and the presence of cosolvents or other additives. For some ionic surfactants, a second critical concentration, often termed the second CMC, has been observed, which is associated with a structural transition of the micelles, for instance, from spherical to rod-like. researchgate.net

This compound, as a cationic surfactant, can act as an effective emulsifying agent, facilitating the dispersion of one immiscible liquid into another (e.g., oil in water) to form an emulsion. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and stabilizing the dispersed droplets.

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by a surfactant and often a cosurfactant. The formation of microemulsions with this compound would involve the creation of nanosized droplets of either oil in water (o/w) or water in oil (w/o), depending on the relative concentrations of the components and the nature of the oil phase. The dynamics of emulsion and microemulsion formation are complex, involving processes of droplet formation, coalescence, and stabilization, all of which are influenced by the properties of the surfactant at the interface.

Host-Guest Chemistry and Complexation Phenomena

The unique structural features of this compound, particularly the presence of a benzyl group and a charged headgroup, make it a potential candidate for participating in host-guest chemistry. This field of supramolecular chemistry involves the formation of a complex between a "host" molecule with a binding cavity and a "guest" molecule that fits within it.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are well-known to form inclusion complexes with a variety of guest molecules, including surfactants. researchgate.net It is plausible that this compound could form an inclusion complex with a cyclodextrin (B1172386) of appropriate size. The hydrophobic tridecyl chain would likely be encapsulated within the cyclodextrin cavity to shield it from the aqueous environment. nih.govnih.gov The benzyl group could also potentially interact with the rim of the cyclodextrin. The formation of such a complex would alter the physicochemical properties of the surfactant, such as its CMC and surface activity.

Calixarenes: Calixarenes are macrocyclic compounds made up of phenol (B47542) units linked by methylene (B1212753) bridges, forming a cup-shaped molecule with a defined cavity. nih.gov They are capable of binding various ions and neutral molecules. Anionic water-soluble calixarenes could potentially interact with the cationic head group of this compound through electrostatic interactions, while also engaging in hydrophobic interactions with the alkyl chain or cation-π interactions with the benzyl group. nih.gov The complexation would depend on the size and functionality of the specific calixarene (B151959) used.

Adsorption and Interfacial Phenomena at Model Substrates

The amphiphilic nature of this compound, possessing a charged hydrophilic head group and a long hydrophobic alkyl chain, dictates its behavior at interfaces. This section explores its adsorption onto various surfaces and the resulting interfacial phenomena.

Adsorption Isotherms and Kinetics on Inorganic and Organic Surfaces

The adsorption of quaternary ammonium (B1175870) compounds like this compound onto solid surfaces from aqueous solutions is a complex process governed by a combination of electrostatic and hydrophobic interactions. The kinetics of adsorption for similar cationic surfactants on porous materials like activated carbon has been shown to follow pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. eeer.orgelsevierpure.com Equilibrium is typically reached within a few hours.

The equilibrium adsorption data for such surfactants can often be described by the Langmuir or Freundlich isotherm models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. researchgate.net

For the adsorption of benzalkonium chlorides (a class of compounds to which this compound belongs) on powdered activated carbon, studies have shown that the Langmuir model often provides a better fit, suggesting monolayer coverage is a dominant mechanism. eeer.orgelsevierpure.com The adsorption capacity is influenced by factors such as pH and the alkyl chain length of the surfactant. For instance, adsorption is often favored at neutral to slightly alkaline pH. Furthermore, surfactants with longer alkyl chains tend to exhibit stronger adsorption due to increased hydrophobic interactions. eeer.org

The adsorption onto inorganic surfaces like silica (B1680970) is also of significant interest. For cationic surfactants, the nature of the silica surface (hydrophilic or hydrophobic) plays a crucial role. On hydrophilic, negatively charged silica, adsorption is driven by strong electrostatic attraction between the cationic headgroup and the surface, supplemented by hydrophobic interactions between the alkyl chains at higher concentrations, leading to the formation of surface aggregates like hemimicelles. nih.gov The addition of salts can enhance adsorption by screening the electrostatic repulsion between the positively charged headgroups, thereby promoting closer packing on the surface. nih.gov On hydrophobic silica surfaces, the adsorption is primarily driven by hydrophobic effects. nih.gov

Below are representative data tables for the adsorption of closely related benzalkonium chlorides on different surfaces.

Table 1: Langmuir and Freundlich Isotherm Parameters for the Adsorption of Benzalkonium Chlorides (BAC) on Powdered Activated Carbon.

AdsorbentSurfactantIsotherm ModelParametersValueReference
Powdered Activated CarbonBAC (C12)Langmuirqmax (mg/g)357.1 eeer.org
KL (L/mg)0.045
BAC (C14)Langmuirqmax (mg/g)416.7
KL (L/mg)0.052

Table 2: Adsorption Kinetic Parameters for Benzalkonium Chlorides on Powdered Activated Carbon.

AdsorbentSurfactantKinetic ModelParametersValueReference
Powdered Activated CarbonBAC (C12)Pseudo-second-orderk2 (g/mg·min)0.0012 eeer.org
BAC (C14)Pseudo-second-orderk2 (g/mg·min)0.0015

Interfacial Tension and Surface Pressure Measurements of Monolayers

As an amphiphilic molecule, this compound will spontaneously adsorb at fluid interfaces, such as the air-water interface, leading to a reduction in the interfacial tension. The effectiveness of a surfactant in reducing surface tension is related to its critical micelle concentration (CMC), the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles. wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant. For benzalkonium chlorides, the CMC decreases with increasing alkyl chain length due to greater hydrophobicity.

The formation of a monolayer at the air-water interface can be studied using a Langmuir trough, which allows for the measurement of the surface pressure (Π) as a function of the area per molecule (A). The resulting surface pressure-area (Π-A) isotherm provides valuable information about the packing and phase behavior of the monolayer. biolinscientific.com

A typical Π-A isotherm for a surfactant like this compound would exhibit several distinct regions. At large areas per molecule, the monolayer is in a gaseous (G) state, where the molecules are far apart and interact weakly. As the monolayer is compressed, it transitions to a liquid-expanded (LE) phase, characterized by a steeper increase in surface pressure. Further compression can lead to a liquid-condensed (LC) phase, where the molecules are more tightly packed. A plateau or a change in the slope of the isotherm can indicate a phase transition. For some surfactants, a solid (S) phase may be observed at very high surface pressures before the monolayer collapses. biolinscientific.com

Studies on benzalkonium chloride have shown that it readily forms a stable monolayer at the air-water interface. The presence of the benzyl group and the alkyl chain contributes to the molecular interactions within the monolayer, influencing its compressibility and stability. The interaction of such monolayers with other molecules, such as lipids, has been investigated to understand their effects in biological systems. nih.gov

Table 3: Surface Properties of Benzalkonium Chloride Homologues.

CompoundCMC (mM)Surface Tension at CMC (mN/m)Area per Molecule at Collapse (Ų/molecule)Reference
Dodecyldimethylbenzylammonium Chloride (C12)4.235.4~60 researchgate.netekb.eg
Tetradecyldimethylbenzylammonium Chloride (C14)1.134.2~55 ekb.eg
Hexadecyldimethylbenzylammonium Chloride (C16)0.333.1~50 nih.gov
Note: Data for the C13 homologue is not readily available and values are expected to be intermediate to the C12 and C14 homologues.

Liquid Crystalline Phases and Mesophase Transitions Induced by this compound

Lyotropic liquid crystals are formed by amphiphilic molecules in the presence of a solvent, where the phase behavior is dependent on both concentration and temperature. wikipedia.org Cationic surfactants like this compound are known to self-assemble into various liquid crystalline structures in aqueous solutions above their critical micelle concentration.

As the concentration of the surfactant increases, spherical micelles can pack into ordered structures, leading to the formation of a cubic (I) phase. With a further increase in concentration, these micelles may fuse to form elongated cylindrical aggregates, which then arrange themselves into a hexagonal (H) lattice. At even higher concentrations, the surfactant molecules can form bilayers separated by layers of the solvent, resulting in a lamellar (Lα) phase. nih.govresearchgate.net The specific sequence and stability of these phases depend on factors such as the molecular geometry of the surfactant (packing parameter), temperature, and the presence of additives like salts or co-surfactants. nih.gov

The tridecyl (C13) chain of this compound provides significant hydrophobic character, which, in conjunction with the bulky headgroup, influences the preferred curvature of the surfactant aggregates and thus the type of liquid crystalline phase formed. The transition between these mesophases can be induced by changes in concentration or temperature. For example, an increase in temperature generally increases the kinetic energy of the molecules and can favor less ordered phases or transitions to phases with different curvatures.

While specific phase diagrams for this compound are not widely published, the behavior of homologous benzalkonium chlorides and other cationic surfactants provides a strong indication of its expected properties. For instance, ternary systems containing similar cationic surfactants, water, and a co-surfactant (like a long-chain alcohol) have been shown to exhibit rich phase diagrams with hexagonal and lamellar phases. nih.gov The presence of the co-surfactant can modulate the interfacial curvature and allow for the formation of phases not observed in the binary surfactant-water system.

The study of these liquid crystalline phases is significant for various applications where structured fluids are required.

Catalytic Applications and Reaction Mechanisms of Benzyl Dimethyl Tridecylazanium in Organic Synthesis

Phase-Transfer Catalysis (PTC) by Benzyl-dimethyl-tridecylazanium

This compound is a prominent example of a phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This is particularly useful in reactions where the reactants are in immiscible phases, such as an aqueous and an organic phase. wikipedia.org The catalytic activity of quaternary ammonium (B1175870) salts like this compound is attributed to their amphiphilic nature, possessing a hydrophilic cationic head and a lipophilic organic tail. biomedres.us

Elucidation of Interfacial Electron Transfer and Anion Exchange Mechanisms

The efficacy of this compound as a phase-transfer catalyst is rooted in two primary proposed mechanisms: the Starks' extraction mechanism and the Makosza interfacial mechanism. mdpi.com

In the Starks' extraction mechanism , the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase. This lipophilic ion pair is then extracted into the organic phase, where it can react with the organic substrate. mdpi.com After the reaction, the resulting anion pairs with the Q⁺ and is transferred back to the aqueous phase, completing the catalytic cycle. acs.org

The Makosza interfacial mechanism proposes that the reaction occurs at the interface of the two phases. mdpi.com For instance, in base-catalyzed reactions, the deprotonation of an organic acid by a base like sodium hydroxide (B78521) occurs at the interface. mdpi.com The resulting organic anion then forms an ion pair with the quaternary ammonium cation at the interface, which subsequently diffuses into the organic phase to react. mdpi.com

Role in Nucleophilic Substitution and Carbonyl Addition Reactions

This compound and similar quaternary ammonium salts are effective catalysts for a variety of nucleophilic substitution (SN2) reactions. They facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. rsc.org For example, the synthesis of nitriles from alkyl halides and sodium cyanide, a classic SN2 reaction, is significantly accelerated in the presence of a phase-transfer catalyst. scienceinfo.com The catalyst transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. scienceinfo.com

While specific research detailing the use of this compound in carbonyl addition reactions is limited in the available literature, quaternary ammonium salts, in general, are known to catalyze such transformations. Aromatic aldehydes, being highly active electrophiles, can readily undergo addition reactions with carbanions generated at the interface and transported into the organic phase by the catalyst. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions Catalyzed by Benzyl-Containing Quaternary Ammonium Salts

CatalystReactantsProductYield (%)Reference
Benzyltriethylammonium chloridep-Chloronitrobenzene, Methanol, NaOHp-Nitroanisole- researchgate.net
Benzyltriethylammonium chlorideBenzyl (B1604629) chloride, Sodium cyanideBenzyl cyanideHigh nih.gov
N-[p-(trifluoromethyl)benzyl] cinchoninium bromideIndanone derivative, Methyl iodideMethylated indanone95 nih.gov

This table presents data for structurally related benzyl-containing quaternary ammonium salts due to the limited specific data for this compound in the reviewed literature.

Stereoselective Phase-Transfer Catalysis with Chiral Derivatives

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the synthesis of chiral molecules. beilstein-journals.orgmdpi.com This is achieved by using chiral, non-racemic quaternary ammonium salts as catalysts. mdpi.com While there is no specific information in the reviewed literature on chiral derivatives of this compound, extensive research has been conducted on other chiral quaternary ammonium salts, particularly those derived from cinchona alkaloids and binaphthyls. beilstein-journals.orgnih.gov

These chiral catalysts create a chiral environment around the reacting species, enabling enantioselective bond formation. researchgate.net They have been successfully applied in a wide range of asymmetric reactions, including alkylations, Michael additions, and aldol (B89426) reactions, often achieving high enantiomeric excess. researchgate.net The design of the chiral catalyst, including the nature of the chiral backbone and the substituents on the nitrogen atom, is crucial for achieving high stereoselectivity. beilstein-journals.org

Function as a Structure-Directing Agent (SDA) in Materials Fabrication

Long-chain quaternary ammonium compounds, such as this compound, can act as structure-directing agents (SDAs) or templates in the synthesis of porous materials. acs.orgfrontiersin.org Their amphiphilic nature allows them to form micelles or other organized structures in solution, which can then guide the formation of inorganic frameworks around them.

Templating in Zeolite and Mesoporous Material Synthesis

In the synthesis of mesoporous materials like MCM-41, long-chain quaternary ammonium surfactants are fundamental. acs.org They form micellar rods that act as a template around which silica (B1680970) precursors polymerize. Subsequent removal of the organic template, typically by calcination, leaves behind a porous material with a regular arrangement of uniform mesopores. mdpi.com The length of the alkyl chain of the surfactant can influence the pore size of the resulting material. researchgate.net

Table 2: Examples of Benzyl-Containing Quaternary Ammonium Salts as Structure-Directing Agents

Structure-Directing AgentMaterial SynthesizedKey FindingsReference
Benzyltriethylammonium chlorideZeolite-YAccelerated crystallization and selective nucleation of Zeolite-Y. mdpi.com
Dibenzyldimethylammonium chlorideZeolite ZSM-50Directed the formation of highly crystalline ZSM-50. researchgate.net
Long-chain quaternary ammonium surfactantsMesoporous Silica (e.g., MCM-41)Act as templates to form ordered mesoporous structures. acs.org

This table presents data for structurally related benzyl-containing and long-chain quaternary ammonium salts due to the limited specific data for this compound in the reviewed literature.

Contributions to Organocatalysis and Non-Covalent Catalysis

This compound, a quaternary ammonium salt, has emerged as a significant contributor to the field of organocatalysis. This class of catalysts operates without the need for metal atoms, relying instead on the intricate interplay of non-covalent interactions to facilitate and control chemical reactions. The catalytic prowess of this compound and its homologues stems from their ability to act as phase-transfer catalysts and to form key non-covalent interactions with substrates, thereby activating them towards a desired transformation. unina.itmdpi.comcymitquimica.com These interactions, though weaker than covalent bonds, are highly directional and can collectively exert a powerful influence on the transition state of a reaction, leading to enhanced reaction rates and selectivities. unina.itchemrxiv.org

The utility of quaternary ammonium salts like this compound is particularly evident in biphasic reactions, where reactants are present in immiscible liquid phases. The cationic nature of the azanium head group allows it to pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with an organic substrate can occur. This mode of action, known as phase-transfer catalysis, overcomes the insolubility barrier of the reactants, enabling a wide range of synthetic transformations such as alkylations, substitutions, and condensations. phasetransfercatalysis.com

Activation through Hydrogen Bonding and Ion-Pairing Interactions

The catalytic activity of this compound is fundamentally governed by its capacity to form hydrogen bonds and engage in ion-pairing interactions. unina.itresearchgate.net While the positively charged nitrogen atom is the center of the ion-pairing activity, the hydrogen atoms on the carbon atoms adjacent to the nitrogen can participate in non-conventional C-H···X hydrogen bonds. unina.it These interactions, though often overlooked, can be crucial in orienting the substrate and stabilizing the transition state.

Recent studies on analogous quaternary ammonium salts have provided definitive evidence for the role of these non-covalent interactions. X-ray crystallographic and NMR spectroscopic data have confirmed that quaternary ammonium cations interact with anionic species not merely through non-directional electrostatic forces, but through a network of directional ion-dipole and hydrogen bonding interactions. unina.itresearchgate.net For instance, the interaction between a quaternary ammonium salt and an enolate is not a simple ion pair, but a more complex association involving multiple C-H···O hydrogen bonds between the catalyst and the enolate oxygen. unina.it This precise spatial arrangement is critical for achieving high levels of stereoselectivity in asymmetric catalysis.

The benzyl group of this compound can also play a role in catalysis through π-interactions with substrates that possess aromatic rings. These stacking interactions can further help to pre-organize the reactants in the transition state, leading to specific reaction outcomes.

Interaction TypeDescriptionRole in Catalysis
Ion-Pairing Electrostatic attraction between the cationic quaternary ammonium group and an anionic reactant or intermediate.Facilitates the transfer of anionic species between phases and brings reactants into close proximity.
Hydrogen Bonding Formation of non-conventional C-H···X hydrogen bonds between the catalyst and the substrate.Orients the substrate, stabilizes the transition state, and can induce stereoselectivity. unina.itresearchgate.net
π-Interactions Stacking interactions between the benzyl group of the catalyst and aromatic moieties on the substrate.Assists in the pre-organization of reactants in the transition state.

Influence of Counterions on Catalytic Activity and Selectivity

The nature of the counterion associated with the this compound cation can have a profound impact on its catalytic activity and selectivity. While often considered a spectator ion, the counterion can influence the solubility of the catalyst, the tightness of the ion pair, and the availability of the cationic center to interact with the substrate. researchgate.netacs.org

The choice of counterion can affect the physical properties of the quaternary ammonium salt, such as its melting point and solubility in different solvents. For instance, the synthesis of various n-alkyldimethylbenzylammonium halides has shown that the properties of the salt can be tuned by changing the halide counterion (e.g., chloride, bromide, iodide). jcu.cz This, in turn, can affect the efficiency of the catalyst in a given reaction system.

In phase-transfer catalysis, a more lipophilic counterion can enhance the solubility of the catalyst in the organic phase, potentially leading to a faster reaction rate. Conversely, a more hydrophilic counterion may favor the partitioning of the catalyst in the aqueous phase. The tightness of the ion pair between the quaternary ammonium cation and its counterion is also a critical factor. A loosely bound ion pair will more readily exchange its counterion for a reactant anion, thus entering the catalytic cycle more efficiently. The effect of different counterions on the properties of quaternary ammonium salts is an active area of research, with studies exploring a wide range of organic and inorganic anions. researchgate.netresearchgate.net

The following table, based on general observations for quaternary ammonium salts, illustrates the potential influence of different counterions on the catalytic performance of this compound.

CounterionPotential Influence on Catalysis
Chloride (Cl⁻) A common and relatively hydrophilic counterion. Often provides a good balance of solubility and reactivity. phasetransfercatalysis.com
Bromide (Br⁻) More lipophilic than chloride, can enhance solubility in organic solvents and may lead to increased reaction rates. jcu.cz
Iodide (I⁻) Generally the most lipophilic of the common halides, can further enhance organic solubility but may also lead to catalyst decomposition in some cases. jcu.cz
Bisulfate (HSO₄⁻) Can participate in hydrogen bonding and may influence reactions where proton transfer is involved.
Organic Anions (e.g., acetate (B1210297), tosylate) The nature of the organic anion can be tailored to fine-tune the solubility and catalytic activity of the quaternary ammonium salt. researchgate.net

Integration and Role in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymeric Systems

The distinct molecular architecture of benzyl-dimethyl-tridecylazanium makes it a valuable building block in the creation of specialized polymers with tailored functionalities. Its cationic nature and long alkyl chain are particularly advantageous in the synthesis of polyelectrolytes and polymerizable surfactants.

Polyelectrolytes and Ion-Exchange Resins for Separation Science

Polyelectrolytes are polymers with repeating units bearing an electrolyte group. These groups dissociate in aqueous solutions, making the polymers charged. This compound can be conceptually incorporated into polyelectrolyte structures, where its quaternary ammonium (B1175870) group provides a permanent positive charge. While direct polymerization of this compound is not widely documented, the principles of synthesizing similar polycations, such as those based on diallyldimethylammonium chloride (DADMAC) and vinyl benzyl (B1604629) trimethyl ammonium chloride, are well-established. researchgate.net These polyelectrolytes are crucial in the preparation of ion-exchange resins, which are widely used in water treatment and other separation processes. researchgate.netepo.orgresearchgate.net

Table 1: Examples of Quaternary Ammonium Monomers in Polyelectrolyte Synthesis

MonomerPolymer StructureKey CharacteristicsRelevant Applications
Diallyldimethylammonium chloride (DADMAC)Poly(DADMAC)High charge density, water-solubleFlocculants in water treatment, paper manufacturing
Vinyl benzyl trimethyl ammonium chloridePoly(VBTAC)Aromatic backbone, tunable propertiesIon-exchange resins, membranes
Dimethylaminoethyl acrylate (B77674) benzyl chloride (DMAEABCl)Poly(DMAEABCl)Cationic, enhanced adhesionFlocculants, coatings

This table presents examples of related quaternary ammonium monomers to illustrate the principles of polyelectrolyte design.

Polymerizable Surfactants and Monomers for Controlled Architectures

Polymerizable surfactants, or "surfmers," are molecules that possess both surfactant properties and a polymerizable group. These compounds are of great interest in emulsion polymerization, as they can become covalently bound to the polymer particles, leading to improved latex stability and reduced surfactant migration in the final product. researcher.life

A compound structurally similar to this compound, N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, has been synthesized and characterized. rsc.org This molecule contains a vinyl group that allows it to act as a monomer in polymerization reactions. The synthesis involves the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine. rsc.org Such polymerizable surfactants can be used to create structured polymer architectures with controlled surface properties. The use of ionic liquids as surfactants in emulsion polymerization has also been explored, demonstrating the versatility of charged, amphiphilic molecules in these systems. mdpi.com

Nanomaterial Synthesis and Surface Modification

The surfactant properties of this compound, arising from its hydrophilic cationic head and hydrophobic alkyl tail, make it a valuable tool in the burgeoning field of nanotechnology. It can be employed as a template for the controlled growth of nanomaterials and for the functionalization of various surfaces.

Template-Assisted Growth of Nanoparticles and Nanostructures

Template-assisted synthesis is a powerful method for creating nanostructures with well-defined shapes and sizes. amazonaws.com In this approach, a structured medium directs the formation of the desired material. Surfactants like this compound can self-assemble into micelles or other ordered structures in solution, which can then act as "soft" templates for the synthesis of nanoparticles.

For example, quaternary ammonium salts have been used as templates and surfactants in the one-pot synthesis of silver (Ag) co-decorated mesoporous silica (B1680970) nanoparticles. In such processes, the quaternary ammonium compound directs the mesostructure of the silica while also acting as a stabilizing agent.

Surface Functionalization of Metal Oxides and Carbon-Based Nanomaterials

The surface properties of nanomaterials are critical to their performance in various applications. Surface functionalization, the process of modifying the surface of a material, is often employed to improve dispersibility, biocompatibility, and reactivity.

Metal Oxides: Metal oxide nanoparticles, such as titanium dioxide (TiO2), often require surface modification to enhance their performance in applications like photocatalysis and coatings. hhu.dersc.orgresearchgate.netnih.govresearchgate.net Organic molecules can be adsorbed onto the surface of these nanoparticles to alter their properties. rsc.orgresearchgate.net Cationic surfactants like this compound can interact with the surface of metal oxides, providing a positively charged layer that can improve their dispersion in certain media and facilitate further functionalization. For instance, modified TiO2 nanofluids with switchable hydrophobic and hydrophilic properties have been developed through ion exchange processes involving quaternary ammonium salts. hhu.de

Carbon-Based Nanomaterials: Carbon nanotubes and graphene possess exceptional mechanical and electrical properties, but their strong van der Waals interactions lead to aggregation, limiting their practical use. northwestern.edu Non-covalent functionalization with surfactants is a common strategy to overcome this issue. northwestern.edursc.orgkaist.ac.kr The hydrophobic tridecyl tail of this compound can adsorb onto the surface of carbon nanotubes or graphene through hydrophobic and π-π stacking interactions, while the hydrophilic cationic head enhances their dispersibility in polar solvents. northwestern.eduresearchgate.net This approach preserves the intrinsic electronic structure of the carbon nanomaterial, which is crucial for electronic applications. northwestern.edu

Development of Advanced Hybrid and Composite Materials

The integration of this compound and related compounds into hybrid and composite materials can lead to enhanced properties and novel functionalities. These materials combine the properties of two or more different components to achieve performance that is superior to that of the individual constituents. google.com

The use of quaternary ammonium salts to modify clays (B1170129) for the preparation of polymer-clay nanocomposites is a well-established technique. ias.ac.inresearchgate.netias.ac.inresearchgate.netnih.gov The cationic head of the surfactant exchanges with the inorganic cations in the clay galleries, rendering the clay surface more organophilic and compatible with polymer matrices. This facilitates the intercalation or exfoliation of the clay layers within the polymer, leading to significant improvements in mechanical, thermal, and barrier properties. For example, polymer-clay nanocomposites have been synthesized by the polymerization of vinyl benzyl trimethyl ammonium chloride in the presence of functionalized clay. ias.ac.inias.ac.inresearchgate.net The long alkyl chain of this compound could further enhance the compatibility with non-polar polymers.

Furthermore, in polymer blends, which are often immiscible, compatibilizers are used to improve the interfacial adhesion and morphology. Block copolymers are commonly used as compatibilizers. rsc.orgresearchgate.net While not a block copolymer itself, the amphiphilic nature of this compound could allow it to act as an interfacial agent in certain polymer blend systems, reducing interfacial tension and improving the dispersion of one polymer phase within another.

Organic-Inorganic Hybrid Structures for Functional Applications

The synthesis of organic-inorganic hybrid materials is a key area in materials science, aiming to combine the distinct properties of organic molecules with the robustness and functionality of inorganic frameworks. This compound and its structural analogues, often categorized under benzalkonium chlorides (BAC), serve as critical organic components in these hybrids.

These quaternary ammonium salts can be integrated with inorganic materials, such as smectite clays, to form highly ordered hybrid structures. nih.gov The interaction is primarily driven by the electrostatic attraction between the cationic headgroup of the ammonium salt and the negatively charged surfaces of the inorganic layers. This self-assembly process allows for the precise arrangement of organic molecules within an inorganic matrix, leading to materials with tailored properties for specific functional applications, such as controlled-release systems for biocides in the conservation of cultural heritage. nih.gov

Intercalation Compounds with Layered Materials (e.g., Clays, Graphene)

Intercalation is a process where guest molecules or ions are inserted between the layers of a host material, significantly altering the host's properties. researchgate.netresearchgate.net this compound's amphiphilic nature and ionic charge make it an excellent candidate for the intercalation of various layered materials.

Clays: Layered silicate (B1173343) clays, such as montmorillonite (B579905) (Mt), are composed of negatively charged aluminosilicate (B74896) sheets. These sheets are held together by cations (like sodium) in the interlayer space. In a process known as cation exchange, this compound can displace these inorganic cations and insert itself into the interlayer gallery.

Research on the intercalation of N-Alkyl-N-benzyl-N,N-dimethylammonium chloride (BAC), a close analogue, into montmorillonite has demonstrated the formation of ordered intercalated compounds. nih.gov The insertion of the bulky organic cations forces the layers apart, leading to a significant and controllable increase in the interlayer distance. For instance, studies have shown the interlayer distance can be expanded from 1.3 nm up to 3.4 nm depending on the ratio of clay to the ammonium salt. nih.gov These intercalated clays exhibit modified properties, such as the potential for a slow, sustained release of the ammonium salt, making them suitable for long-term biostatic effects in applications like stone conservation. nih.gov The stability of these intercalates is noteworthy, with studies indicating that only a fraction of the intercalated cations may be released, resulting in a stable intermediate structure. nih.gov

Interactive Table: Interlayer Distance in Montmorillonite-BAC Intercalates Below is an interactive table summarizing experimental findings on the relationship between the composition of Montmorillonite/BAC compounds and their resulting interlayer distance.

Clay/Ammonium Salt RatioResulting Interlayer Distance (nm)State of Intercalation
Pure Montmorillonite~1.3Non-intercalated
Intermediate Ratio~1.9Stable Intermediate Intercalate
High BAC RatioUp to 3.4Fully Intercalated
Note: Data is based on findings for N-Alkyl-N-benzyl-N,N-dimethylammonium chloride (BAC) intercalation in montmorillonite clay. nih.gov

Graphene: Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, and its precursor, graphite (B72142), are prime candidates for intercalation. While direct studies on this compound are limited, research on structurally similar long-chain alkyl ammonium salts provides significant insight. For example, tetradecyl-ammonium salt (C14N+) has been shown to spontaneously intercalate into edge-selectively oxidized graphite. nih.gov

This intercalation process is a key step in the liquid-phase exfoliation of graphite to produce high-quality graphene nanosheets. The large organic cations wedge themselves between the graphite layers, weakening the van der Waals forces that hold them together. Subsequent gentle sonication can then easily separate the layers, yielding a high population of monolayer graphene sheets. nih.gov The resulting graphene films exhibit excellent electrical conductance, far superior to those produced by harsher oxidation methods. nih.gov Metal intercalation has also been explored as a method to tune the electronic band structure of graphene, creating novel electronic and topological phases. aps.org

Fundamental Studies on Transport Phenomena Across Model Interfaces

The interface between two different phases of matter is a unique environment where chemical and physical properties can differ significantly from the bulk. researchgate.netmiami.edu The study of transport phenomena—such as the movement of mass and heat—across these interfaces is fundamental to many scientific and technological fields. researchgate.netnih.gov

Molecular-level liquid flows, particularly at the nanoscale, are heavily influenced by the forces at the material interface. nih.gov Classical fluid transport theories often break down in this regime due to factors like thermal slip, the discrete nature of fluid molecules, and variations in local viscosity near the surface. nih.gov The presence of surfactants, such as this compound, at an interface can profoundly alter these transport phenomena.

Due to its amphiphilic structure, this compound is expected to adsorb at interfaces (e.g., solid-liquid or air-liquid), forming organized molecular assemblies. These layers can change the interfacial energy, alter the slip boundary conditions for fluid flow, and influence heat transport. Theoretical models and molecular dynamics simulations are crucial tools for understanding these complex interfacial systems. researchgate.netnih.gov While specific fundamental studies focusing solely on this compound's effect on transport phenomena are not widely documented in the reviewed literature, its established role as a surfactant implies it is a relevant molecule for such investigations. Its ability to self-assemble and modify surface properties makes it a candidate for controlling and studying transport processes at a fundamental level.

Theoretical and Computational Chemistry of Benzyl Dimethyl Tridecylazanium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For Benzyl-dimethyl-tridecylazanium, these methods can predict its geometry, electronic charge distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Key properties that can be calculated using DFT include:

Optimized Geometry: Determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Charge Distribution: Mapping the electrostatic potential to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. The positive charge is localized on the quaternary ammonium (B1175870) head group.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to characterize the molecule's vibrational modes.

A study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using DFT at the B3LYP/6-31+G(d,p) level of theory provided insights into its electronic properties, which can be considered analogous to the type of information obtainable for this compound. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Benzyl-Alkyl-Dimethylammonium Cation

PropertyDescriptionHypothetical Value Range
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.-6.0 to -7.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-1.0 to -2.0 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO, indicating chemical reactivity and stability.4.0 to 5.0 eV
Dipole MomentA measure of the polarity of the molecule.5.0 to 10.0 Debye
Partial Charge on N+The localized positive charge on the nitrogen atom of the quaternary ammonium head group.+0.4 to +0.6 e

Note: These are hypothetical values based on typical ranges for similar organic cations and are for illustrative purposes only, as specific data for this compound is not available.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction mechanisms and transition states. For a compound like this compound, these methods can be used to investigate its degradation pathways or its interactions with other molecules. For instance, the reaction mechanism of CH3NH with NO2 has been meticulously examined using high-level ab initio calculations to understand the formation of various products under different conditions. rsc.org

For this compound, ab initio calculations could be used to explore:

Nucleophilic Attack: The reactivity of the benzyl (B1604629) or alkyl groups towards nucleophiles.

Thermal Decomposition: The pathways and activation energies for the breakdown of the molecule at elevated temperatures.

Interaction with Surfaces: The mechanism of adsorption onto various materials, which is relevant to its application as a disinfectant and surfactant.

A study on the formation of C7H7+ from chlorotoluene radical cations using ab initio methods provides an example of how reaction pathways and activation energies can be calculated, which is a similar approach that could be applied to understand the reactivity of the benzyl group in this compound. researchgate.net

Molecular Dynamics (MD) Simulations of Solution and Interfacial Behavior

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions in condensed phases. For this compound, MD simulations can provide a detailed picture of its behavior in solution and at interfaces.

Dynamics of Self-Assembly and Aggregation Phenomena

As a cationic surfactant, this compound is expected to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can model this process, providing insights into the structure and dynamics of the resulting aggregates.

A molecular dynamics study on a closely related compound, N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride (with a C12 alkyl chain), has provided evidence for the formation of small aggregates. researchgate.net The simulations suggested that aggregates of 6-10 monomers are favored. researchgate.net The study also highlighted a strong interaction between the benzyl group and the hydrocarbon tails of neighboring molecules. researchgate.net

Table 2: Simulated Aggregation Properties of a Benzalkonium Chloride Analog

PropertyDescriptionSimulated Value (for C12 analog)
Aggregation Number (Nagg)The average number of surfactant molecules in a micelle.6-10
Micelle ShapeThe overall geometry of the self-assembled aggregate.Small, roughly spherical clusters
Hydrophobic CoreThe central region of the micelle formed by the hydrocarbon tails.Composed of dodecyl and benzyl groups
Hydrophilic CoronaThe outer region of the micelle formed by the charged head groups.Composed of dimethylammonium groups

Data adapted from a molecular dynamics study on N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride. researchgate.net

The critical micelle concentration (CMC) of benzalkonium chloride has been experimentally determined to be around 0.48 mM in aqueous solution. mdpi.com In the presence of salts like NaCl, the CMC value is known to decrease significantly. ekb.eg

Solvent Effects on Conformation and Intermolecular Interactions

The solvent environment plays a crucial role in determining the conformation of surfactant molecules and their interactions. MD simulations can be used to study the influence of different solvents on the structure of this compound.

In aqueous solutions, the hydrophobic tridecyl chain and the benzyl group will tend to avoid contact with water, leading to aggregation. The charged quaternary ammonium head group, however, will be solvated by water molecules. MD simulations can quantify the extent of hydration of the head group and the conformational changes in the alkyl chain in response to the solvent. researchgate.net Studies on other systems have shown that the structural changes in a molecule are solvent-dependent, with significant alterations observed in secondary structures like α-helices and β-sheets when the solvent is changed. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Macroscopic Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its macroscopic properties. For surfactants like this compound, QSPR can be used to predict properties such as the critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB).

The development of a QSPR model involves calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a mathematical equation that relates them to the property of interest.

For predicting the CMC of surfactants, various molecular descriptors have been found to be significant, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Kier & Hall index and Kier shape index. mdpi.com

Constitutional descriptors: These relate to the composition of the molecule, such as the molecular weight and the number of certain types of atoms.

Quantum-chemical descriptors: These are derived from quantum chemical calculations and include properties like the energies of molecular orbitals (HOMO, LUMO) and charge distributions. nih.gov

A study on a diverse set of anionic surfactants found that a five-descriptor regression equation could accurately predict the logarithm of the CMC. nih.gov The significant descriptors were related to the topology of the hydrophobic fragment, the moment of inertia of the hydrophilic fragment, and the charge distribution of the whole molecule. nih.gov More recent approaches have utilized graph neural networks (GNN) to predict surfactant properties with high accuracy across different surfactant types, including cationic surfactants. mdpi.com

While a specific QSPR model for this compound is not available, the general principles and types of descriptors used for other cationic surfactants would be applicable. Such a model would likely include descriptors for the length of the tridecyl chain, the properties of the benzyl group, and the charge on the quaternary ammonium head.

Table 3: Common Descriptors Used in QSPR Models for Surfactant Properties

Descriptor TypeExamplesRelevance to Surfactant Properties
Topological Kier & Hall indices, Wiener indexRelate to the size and branching of the hydrophobic tail, affecting packing and micelle formation.
Geometrical Molecular surface area, molecular volumeInfluence the space occupied by the molecule at interfaces and within micelles.
Constitutional Molecular weight, number of carbon atoms, number of heteroatomsDirectly related to the size and composition of the hydrophobic and hydrophilic parts.
Quantum-Chemical HOMO/LUMO energies, partial charges, dipole momentDescribe the electronic nature of the molecule, which governs electrostatic and solvation interactions.

Predicting Aggregation Properties and Interfacial Activity

A hallmark of surfactants like this compound is their ability to self-assemble into aggregates, such as micelles, in solution and to adsorb at interfaces. Computational modeling is a powerful tool for predicting these behaviors.

Molecular dynamics (MD) simulations are frequently employed to study the aggregation process of cationic surfactants. researchgate.net These simulations can model the behavior of individual surfactant molecules in a water box and observe their spontaneous assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netrsc.org For instance, MD simulations on the closely related N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (a C12 analogue) have shown that small aggregates of 6-10 molecules are particularly favored. researchgate.net The simulations also reveal important conformational details, such as a strong interaction between the benzyl group and the hydrocarbon tails, where the benzyl group can fold back to interact with its own tail or those of neighboring molecules. researchgate.net

These computational models can predict thermodynamic parameters associated with micellization. ekb.eg The CMC is a key indicator of surfactant efficiency, and its prediction is a primary goal of these computational studies. Experimental determination of the CMC for benzyldimethyltridecylazanium chloride has been performed using methods like acoustic and conductometric measurements. researchgate.net These experimental values serve as benchmarks for validating and refining computational models. researchgate.net

The interfacial activity, such as the adsorption at solid-liquid or air-liquid interfaces, is another critical property that can be modeled. researchgate.net Simulations can illustrate how surfactant molecules orient themselves at an interface, which is fundamental to their function in applications like detergents and disinfecting wipes. researchgate.netresearchgate.net Studies on the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton substrates show that the process is influenced by factors like solution pH and the presence of other chemicals, which can be investigated using molecular modeling to understand the underlying ionic and hydrophobic interactions. researchgate.netresearchgate.net

Table 1: Experimentally Determined Critical Micelle Concentration (CMC) for this compound Chloride and Related Surfactants

CompoundMethodMediumTemperature (°C)CMC (mol/L)
Benzyldimethyltridecylazanium chlorideAcoustic, ConductometricAqueous solution25-45Data varies with temperature researchgate.net
Alkyl benzyl dimethyl ammonium chloride (BAC)Surface TensionPure Water25~1.2 x 10⁻³
Alkyl benzyl dimethyl ammonium chloride (BAC)Surface Tension0.01 M NaCl25~4.0 x 10⁻⁴
Tetradecyldimethylbenzylammonium chlorideConductometricAqueous solution25~1.5 x 10⁻³

This table is interactive. Data is compiled from various experimental studies for comparative purposes.

Correlating Structural Descriptors with Spectroscopic Observables

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a framework for connecting a molecule's three-dimensional structure to its spectroscopic properties. researchgate.net For this compound, this involves calculating its most stable geometric conformation (structural descriptors like bond lengths, bond angles, and dihedral angles) and then predicting spectroscopic data (observables) such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.com

The process begins with an in silico optimization of the molecule's geometry to find its lowest energy state. researchgate.net From this optimized structure, various properties can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can then be compared with experimental spectra to validate the computed structure or to help in the interpretation of complex experimental data.

Similarly, the vibrational frequencies in an IR spectrum can be calculated. researchgate.net These frequencies correspond to specific molecular motions, such as the stretching of C-H bonds in the alkyl tail or the breathing of the benzene (B151609) ring. By comparing the calculated spectrum with an experimental one, researchers can assign specific absorption bands to their corresponding vibrational modes. researchgate.net This correlation is invaluable for confirming the molecular structure and understanding the intramolecular dynamics.

Table 2: Illustrative Correlation of Calculated vs. Experimental Spectroscopic Data

Spectroscopic DataComputational MethodCalculated ValueExperimental Value
¹H NMR Shift (Benzylic CH₂)DFT/GIAOδ 4.5-4.7 ppmTypically observed ~δ 4.6 ppm
¹H NMR Shift (Terminal CH₃)DFT/GIAOδ 0.8-0.9 ppmTypically observed ~δ 0.9 ppm
¹³C NMR Shift (Benzylic C)DFT/GIAOδ 65-67 ppmTypically observed ~δ 66 ppm
IR Frequency (Aliphatic C-H Stretch)DFT2850-2960 cm⁻¹Typically observed ~2853-2925 cm⁻¹

This table presents typical data ranges for illustrative purposes to demonstrate the correlation between theoretical predictions and experimental observations for key functional groups in this compound and similar molecules.

Development and Refinement of Molecular Force Fields

Classical molecular dynamics simulations, which are essential for studying large systems like surfactant micelles over meaningful timescales, rely on a set of parameters known as a force field. nih.gov A force field is a mathematical function with associated parameters that describes the potential energy of a system of particles. For a molecule like this compound, the force field would define parameters for:

Bonded Interactions: Bond stretching, angle bending, and torsional (dihedral) rotations.

Non-bonded Interactions: van der Waals forces (modeled typically by a Lennard-Jones potential) and electrostatic interactions (Coulomb's law).

The development and refinement of a force field for a specific molecule or class of molecules is a meticulous process. nih.gov It often involves using quantum mechanical calculations to determine the partial atomic charges on each atom and to parameterize the bonded interaction terms.

Validation is a critical step in force field development. nih.gov The parameters are tested by running simulations of the pure liquid and comparing the predicted bulk properties, such as density and enthalpy of vaporization, against known experimental data. nih.gov If discrepancies exist, the force field parameters are refined iteratively until the simulation results show good agreement with reality.

While many general-purpose force fields like AMBER, CHARMM, and OPLS exist, highly accurate predictions for specific molecules like this compound often require the development of custom parameters or the extension of existing force fields. rsc.orgnih.gov The accuracy of any prediction of aggregation or interfacial behavior is fundamentally dependent on the quality of the underlying force field used in the simulation. nih.gov

Environmental Transformation Pathways and Speciation Studies of Benzyl Dimethyl Tridecylazanium

Biodegradation Mechanisms and Identification of Metabolic Intermediates

The biodegradation of benzyl-dimethyl-tridecylazanium, often studied as part of the broader category of benzalkonium chlorides (BACs), involves complex metabolic pathways mediated by microorganisms.

Aerobic and Anaerobic Degradation Pathways in Model Systems

Under aerobic conditions, microorganisms can degrade this compound. researchgate.netresearchgate.net Studies have shown that mixed aerobic cultures, developed from contaminated aquatic sediments, can completely degrade the compound without the accumulation of intermediate products. researchgate.netresearchgate.net The degradation often commences with the cleavage of the C-N bond between the alkyl chain and the nitrogen atom, a process known as dealkylation, forming benzyldimethylamine (BDMA). researchgate.net In some cases, this is followed by demethylation and deamination reactions. nih.govresearchgate.net Research using moving bed biofilm reactors (MBBRs) has identified two primary aerobic degradation pathways for similar benzalkonium chlorides (BAC-12 and BAC-14): one involving ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, and finally β-oxidation. au.dkresearchgate.net The half-lives for the removal of BAC-12 and BAC-14 in these systems were 9 and 16 hours, respectively. au.dk

Information on the anaerobic degradation of this compound is less detailed. While some studies suggest that BACs are not readily biodegradable under anaerobic conditions, others have observed some level of transformation. semanticscholar.org One study on related benzylamines found that N,N-dimethylbenzylamine (a related structure) underwent significant biodegradation under anaerobic conditions, whereas N-methylbenzylamine was more resistant. nih.gov It is noted that the biodegradation efficiency of related compounds like benzotriazoles can vary significantly between aerobic and anaerobic conditions, with the specific redox environment playing a key role. nih.gov

Characterization of Key Degradation Products

The initial step in the aerobic biodegradation of this compound often involves the cleavage of the C(alkyl)-N bond, leading to the formation of benzyldimethylamine (BDMA) and a corresponding alkanaldehyde. researchgate.netnih.gov BDMA can then undergo further degradation.

One identified pathway involves the subsequent demethylation of BDMA to benzylmethylamine and then benzylamine . nih.govresearchgate.net This is followed by deamination to form benzaldehyde , which is rapidly converted to benzoic acid before further degradation. nih.govresearchgate.net

Another proposed pathway for BDMA transformation is through debenzylation, directly forming dimethylamine and benzoic acid . researchgate.net

In more complex pathways observed in biofilm reactors, the oxidation of the alkyl chain leads to a variety of metabolites. au.dk For similar BACs, this includes the formation of hydroxylated and carboxylated derivatives. Two notable end products identified from these pathways are Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium . au.dkresearchgate.net Human liver microsome studies on BACs also identified oxidation occurring on the alkyl chain, producing mono-, di-, and tri-hydroxylated metabolites, as well as ketones and carboxylic acids, without evidence of N-dealkylation. nih.gov Cresol and phenol (B47542) have also been identified as degradation products in some studies. nih.gov

Table 1: Key Degradation Products of this compound and Related Benzalkonium Chlorides

Intermediate/Product Formation Pathway Reference
Benzyldimethylamine (BDMA) Initial cleavage of C(alkyl)-N bond nih.gov, researchgate.net
Benzylmethylamine Demethylation of BDMA nih.gov, researchgate.net
Benzylamine Demethylation of Benzylmethylamine nih.gov, researchgate.net
Benzaldehyde Deamination of Benzylamine nih.gov, researchgate.net
Benzoic Acid Oxidation of Benzaldehyde or Debenzylation of BDMA nih.gov, researchgate.net, researchgate.net
Dimethylamine Debenzylation of BDMA researchgate.net
Benzyl-(carboxymethyl)-dimethylazanium ω/β-oxidation pathway au.dk, researchgate.net
Benzyl-(2-carboxyethyl)-dimethylazanium ω/α/β-oxidation pathway au.dk, researchgate.net
Cresol Further degradation nih.gov
Phenol Further degradation nih.gov

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, including photolysis, hydrolysis, and oxidation, also contribute to the transformation of this compound in the environment.

Photolytic Degradation Mechanisms under Simulated Sunlight

Photolytic degradation can play a role in the transformation of this compound in aquatic environments. Studies on related quaternary ammonium (B1175870) compounds have indicated that the photolytic half-life in water can be approximately three weeks or more. epa.gov Advanced oxidation processes (AOPs) that utilize UV light, such as UV/persulfate, have been shown to effectively degrade similar compounds like dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC). researchgate.net In these systems, both direct UV photolysis and reactions with radical species contribute to the degradation. researchgate.net

Chemical Hydrolysis and Oxidation Pathways

This compound is generally stable to hydrolysis under neutral conditions. However, the rate of hydrolysis can be influenced by pH. For related compounds, the hydrolysis half-life in river water has been reported to range from 5 to over 25 days. epa.gov Certain cleavable analogs of benzalkonium chloride have been designed to degrade via hydrolysis into less toxic alcohols and benzyl-choline. semanticscholar.org

Chemical oxidation is another significant abiotic degradation pathway. Advanced oxidation processes, such as the Fenton process (H₂O₂/Fe²⁺), can effectively degrade benzalkonium chlorides. researchgate.net This process can initiate degradation on both the hydrophobic alkyl chain and the hydrophilic benzyl and ammonium parts of the molecule. researchgate.net The VUV/UV/chlorine process has also been shown to be effective in degrading DDBAC through the action of hydroxyl and chlorine radicals. consensus.app

Sorption and Desorption Behavior in Environmental Matrices

Due to its cationic nature, this compound has a strong tendency to adsorb to negatively charged surfaces in the environment, such as soil, sediment, and sludge. nih.govnih.gov This strong adsorption significantly influences its environmental distribution and bioavailability.

Studies on the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton non-wovens showed that the amount of adsorption is influenced by the surface characteristics of the material, with greige (unprocessed) cotton adsorbing significantly more than bleached cotton. researchgate.net The adsorption process is attributed to a combination of bulk entrapment, dispersion forces, and hydrophobic and electrostatic interactions. researchgate.net Equilibrium is typically reached within 35 minutes. researchgate.net

In soil, these compounds are expected to be immobile. Leaching studies have shown that they are restricted to the top layers of soil columns. epa.gov The strong binding to wastewater biosolids and sediment mitigates their toxicity in the water column, as the compound is largely removed from the aqueous phase. nih.govnih.gov However, this can lead to its accumulation in sludge-amended soils. One study found a related compound, DDAC, to be stable in soil over a 365-day period. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzalkonium chloride (BAC)
Benzyldimethylamine (BDMA)
Benzylmethylamine
Benzylamine
Benzaldehyde
Benzoic Acid
Dimethylamine
Benzyl-(carboxymethyl)-dimethylazanium
Benzyl-(2-carboxyethyl)-dimethylazanium
Cresol
Phenol
N,N-dimethylbenzylamine
N-methylbenzylamine
Benzotriazole
Dodecyl dimethyl benzyl ammonium chloride (DDBAC)
Dialkyl dimethyl ammonium chloride (DDAC)

Interactions with Soil Organic Matter and Clay Minerals

The strong positive charge of the quaternary ammonium ion in this compound governs its interaction with negatively charged components of soil and sediment. As a cationic surfactant, it readily adsorbs to surfaces. nih.gov

Soil Organic Matter: The compound exhibits strong sorption to soil organic matter. nih.gov The organic carbon normalized adsorption coefficients (Log Koc) for similar benzalkonium chlorides (BACs) have been found to be greater than 4, indicating a high tendency to bind to the organic fraction of soils. uwo.ca This interaction is primarily driven by a combination of electrostatic attraction and hydrophobic interactions between the tridecyl (C13) alkyl chain and the organic material. Studies on similar compounds show that this strong binding significantly reduces the compound's bioavailability in the aqueous phase. nih.goviaea.org

Clay Minerals: Clay minerals, being negatively charged, are primary sites for the adsorption of this compound. nih.govrsc.org The interaction is a form of cation exchange, where the positively charged head of the molecule binds strongly to the clay surface. iaea.orgrsc.org This process can transform naturally hydrophilic clays (B1170129) into organophilic clays, altering their physical properties. nih.gov Research on the interaction of various organic compounds with clay minerals shows that binding of long-chain alkylammonium ions is a fundamental reaction that hydrophobizes the clay particles. rsc.org The mechanisms involved include not only electrostatic attraction but also physisorption and chemisorption. iaea.org

The adsorption process can be influenced by the concentration of the compound. At low concentrations, adsorption occurs primarily through an ion exchange reaction, leading to high leaching resistance. At concentrations above the critical micelle concentration (CMC), additional aggregation can occur via hydrophobic interactions, which may result in lower leaching resistance. nih.gov

Table 1: Adsorption Mechanisms of this compound on Environmental Substrates

Interacting Material Primary Interaction Mechanism Driving Forces Reference
Soil Organic Matter Sorption / Partitioning Electrostatic attraction, Hydrophobic interactions nih.govuwo.ca
Clay Minerals Cation Exchange / Adsorption Electrostatic attraction, Ion exchange nih.goviaea.orgrsc.org
Activated Sludge Biosorption Electrostatic interactions, Hydrophobic interactions, Ion exchange iaea.org

Mobility and Leaching Potential in Defined Environmental Compartments

The mobility of this compound in soil and its potential to leach into groundwater are exceptionally low. nih.govresearchgate.net This immobility is a direct consequence of its strong adsorption to soil organic matter and clay minerals. nih.govresearchgate.net

Regulatory assessments and environmental studies consistently classify benzalkonium chlorides as immobile in soil. nih.gov The high soil organic carbon-water (B12546825) partition coefficient (Koc) values, ranging from 640,389 to 6,171,657 for the general benzalkonium chloride class, support this classification. nih.gov Because of this strong binding, ADBACs are not expected to migrate significantly in subsurface environments, thus presenting a low potential to contaminate groundwater through leaching. researchgate.net

While biodegradation does occur, the primary removal mechanism from the water column in aquatic environments is partitioning to suspended organic matter and sediment. uwo.canorthwestern.edu Once in the sediment, the compound remains relatively stable. researchgate.net This strong sorption behavior is a critical factor in assessing the environmental risk of these compounds, as it concentrates them in solid phases like soil, biosolids, and sediment rather than in water. northwestern.eduresearchgate.net

Analytical Methodologies for Tracing Environmental Fate

Tracking this compound and its byproducts in complex environmental matrices requires highly sensitive and specific analytical methods. The challenges include the compound's low concentration in environmental samples and interference from the complex matrix itself. merckmillipore.commicrobe.com

Chromatographic-Mass Spectrometric Detection of Parent Compound and Its Transformation Products

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of benzalkonium chlorides in environmental and biological samples. iaea.orgnih.govutrgv.edu Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, though it often requires a derivatization step. northwestern.edu

Sample Preparation: A crucial first step is the extraction and concentration of the analyte from the sample matrix. Solid-Phase Extraction (SPE) using weak cation exchange (WCX) or polymeric cartridges is commonly employed to isolate and purify the compounds from water, wastewater, or sediment extracts. nih.govutrgv.edunih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for separation. C18 columns are frequently utilized, separating the different ADBAC homologues based on their alkyl chain length. nih.govutrgv.edu

Mass Spectrometric Detection: Mass spectrometry provides the necessary sensitivity and selectivity for detection. The instrument is typically operated in positive ion mode using an electrospray ionization (ESI) source. utrgv.edu

Parent Compound Detection: For this compound (C13-BAC), the parent molecular ion would be identified. For the closely related and more commonly analyzed homologues, the molecular ions are observed at mass-to-charge ratios (m/z) of 304 (C12-BAC), 332 (C14-BAC), and 360 (C16-BAC). utrgv.edu

Transformation Product Detection: LC-MS/MS is particularly powerful for identifying transformation products. By isolating a parent ion and fragmenting it, a unique fragmentation pattern is generated, which allows for unequivocal structural identification. utrgv.edu This is essential for studying degradation pathways, which can yield products such as ω-hydroxy and ω-carboxylic acid metabolites. nih.gov High-resolution mass spectrometry (HRMS), such as with Orbitrap instruments, can further eliminate false positives caused by matrix interferences. merckmillipore.com

Table 2: Typical LC-MS Parameters for ADBAC Analysis

Parameter Description Common Method/Material Reference
Sample Preparation Extraction & Concentration Solid-Phase Extraction (SPE) nih.govutrgv.edunih.gov
Chromatography Analyte Separation Reversed-Phase UPLC/HPLC with C18 column nih.govutrgv.edu
Ionization Ion Generation Electrospray Ionization (ESI), Positive Mode utrgv.edu
Detection Analyte Identification Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) merckmillipore.comnih.govutrgv.edu
Quantitation Ions (m/z) C12, C14, C16 Homologues 304, 332, 360 utrgv.edu

Isotope Tracing Techniques for Pathway Elucidation

Isotope tracing provides definitive evidence of environmental transformation pathways by labeling the molecule of interest and tracking the label through degradation processes.

Radiolabeling: Studies have utilized radiolabeled BACs to trace their ultimate fate. For instance, a study on benzyl dimethyl dodecyl ammonium chloride (a C12 homologue) used a 14C-labeled benzyl group ([U-14C-benzyl] BDDA). uwo.ca By tracking the 14C, researchers could measure the rate of mineralization (the conversion of the organic compound to 14CO2), providing conclusive proof of biodegradation. uwo.ca This technique offers a direct way to quantify the extent to which the aromatic portion of the molecule is broken down by microbial communities.

Stable Isotope Probing (SIP): Stable Isotope Probing is a powerful, cultivation-independent technique used to identify which microorganisms in a complex environmental sample are actively degrading a specific contaminant. iaea.orgnih.gov In a typical DNA-SIP experiment, a substrate (like this compound) is synthesized with a heavy stable isotope, most commonly Carbon-13 (13C). iaea.org

The 13C-labeled compound is introduced into an environmental sample (e.g., soil or water).

Microorganisms that consume the labeled compound incorporate the "heavy" 13C into their cellular components, including their DNA.

The DNA is then extracted and separated by density gradient centrifugation. The heavier DNA containing 13C can be isolated from the normal (12C) DNA.

Sequencing the 13C-enriched DNA reveals the identity of the specific microbes responsible for the degradation of the target compound. researchgate.netnih.gov

While widely used for contaminants like benzene (B151609) and toluene, SIP is directly applicable to conclusively demonstrate the in-situ biodegradation of this compound and to identify the key microbial players involved in its environmental transformation. researchgate.netiaea.org

Isotopically Labeled Internal Standards: A related application of isotopes is the use of isotopically labeled versions of the target analyte (e.g., containing deuterium (B1214612) or 13C) as internal standards in quantitative analysis. nih.gov These standards are added to a sample at a known concentration before processing. Because they behave almost identically to the non-labeled analyte during extraction and analysis, they can be used to accurately correct for any sample loss or matrix effects, thereby improving the accuracy and precision of quantification. nih.gov

Advanced Analytical Techniques for Characterization in Research Settings

Hyphenated Chromatographic Methods for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS for breakdown products)

Hyphenated chromatographic techniques are indispensable for the separation, identification, and quantification of Benzyl-dimethyl-tridecylazanium and its related compounds or potential breakdown products in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. This method offers high sensitivity and selectivity. researchgate.net In a typical setup, reversed-phase chromatography is used to separate the different alkyl homologues of benzalkonium chlorides (BACs). nih.gov The separation is often achieved using C8 or C18 columns. researchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection by tandem mass spectrometry, often with an electrospray ionization (ESI) source in positive ion mode, allows for the unequivocal identification and quantification of the target analytes. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, with specific precursor-to-product ion transitions selected for each homologue. researchgate.net For instance, the main ions observed in LC-MS correspond to the molecular ions of the different alkyl chain length BACs, and fragmentation often involves the loss of the benzyl (B1604629) or toluyl group. nih.gov

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with a headspace sampler, is well-suited for the analysis of more volatile breakdown products of this compound, such as benzyl chloride. researchgate.netrsc.org This technique is highly effective for screening for impurities in various products. rsc.org The use of a non-polar capillary column, such as one based on (5%-phenyl)-methylpolysiloxane, is common for the separation of these compounds. researchgate.net Method validation for GC-MS analysis includes parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. researchgate.net

Below is a table summarizing typical chromatographic conditions for the analysis of benzalkonium chlorides and related compounds:

Parameter LC-MS/MS GC-MS
Column C8 or C18DB-5MS or equivalent
Mobile Phase/Carrier Gas Acetonitrile/Ammonium Formate (B1220265) Gradient nih.govHelium researchgate.net
Ionization Source Electrospray Ionization (ESI) nih.govElectron Ionization (EI)
Detector Tandem Mass Spectrometer (MS/MS) researchgate.netMass Spectrometer (MS) researchgate.net
Analytes Benzalkonium chloride homologues researchgate.netnih.govBenzyl chloride and other volatile breakdown products researchgate.netrsc.org

Electrochemical Methods for Redox Behavior and Interfacial Dynamics

Electrochemical techniques provide valuable insights into the redox behavior and interfacial dynamics of this compound. These methods can be used to study the electrochemical stability of the quaternary ammonium cation and to determine important physicochemical properties like the critical micelle concentration (CMC). mdpi.com

Cyclic voltammetry is a key technique used to investigate the electrochemical stability of quaternary ammonium ions. researchgate.net Studies have shown that the electrochemical stability of these cations towards reduction is only minimally affected by the length of the alkyl substituents. researchgate.net The electrochemical window of these compounds is a critical parameter, especially when they are used in applications like ionic liquids or as electrolytes in batteries. scispace.com

Electrochemical methods can also be employed to study the micellization behavior of surfactants like this compound. mdpi.com The CMC can be determined by monitoring changes in electrochemical parameters, such as the peak current of a redox probe in the presence of varying concentrations of the surfactant. mdpi.com For example, the interaction of a redox couple like [Co(II)(bpy)₃]²⁺/[Co(III)(bpy)₃]³⁺ with benzalkonium chloride micelles can be studied to understand the association of the probe within the hydrophobic regions of the micelles. mdpi.com A noticeable change in the diffusion coefficient of the redox probe with increasing surfactant concentration can indicate the formation of micellar aggregates. mdpi.com Furthermore, these methods can be used to explore the electrocatalytic potential of micellar systems containing this compound for reactions such as the de-chlorination of organic compounds. mdpi.com

Argentometric titration, using a silver ion-selective electrode, is another electrochemical method used for the quantitative determination of quaternary ammonium chlorides in various formulations. thermofisher.com

High-Resolution Microscopy for Characterizing Assembled Structures (e.g., TEM, SEM, AFM)

High-resolution microscopy techniques are crucial for visualizing the nanoscale assembled structures formed by this compound, such as micelles, and for characterizing its interaction with surfaces.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the topography of surfaces at the nanoscale and can be used to study thin films of surfactants. spectraresearch.comnih.gov AFM can provide three-dimensional surface profiles and can be operated in various environments, including liquid, which is essential for studying surfactant assemblies. spectraresearch.com For instance, AFM has been used to investigate the structure of mixed films of proteins and surfactants at interfaces, revealing how the surfactant molecules influence the structure of the adsorbed layer. nih.gov Video-rate AFM can even capture the dynamic processes of micelle formation and rearrangement on surfaces in real-time. oxinst.com

The following table outlines the applications of different high-resolution microscopy techniques for the characterization of surfactant systems:

Technique Application Information Obtained
Atomic Force Microscopy (AFM) Characterization of thin films and adsorbed layers spectraresearch.comnih.govSurface topography, nanoscale mechanical properties, real-time dynamics of self-assembly spectraresearch.comoxinst.com
Transmission Electron Microscopy (TEM) Imaging of nanostructuresMorphology, size, and distribution of micelles and nanoparticles
Scanning Electron Microscopy (SEM) Surface characterization of materials treated with surfactantsSurface morphology, effects of surfactant on surface structure

Light Scattering Techniques (DLS, SLS) for Aggregation Behavior and Particle Size Analysis

Light scattering techniques are fundamental for characterizing the aggregation behavior and determining the particle size of this compound assemblies in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and micelles in suspension. researchgate.net DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. From this, the hydrodynamic radius of the particles can be calculated. It is a valuable tool for studying the formation of micelles and determining their size. researchgate.net

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle and concentration. SLS can be used to determine the weight-average molecular weight of micelles and their radius of gyration. researchgate.net This technique is also instrumental in determining the critical micelle concentration (CMC) of surfactants. mdpi.com By plotting the scattered light intensity against surfactant concentration, a distinct break in the curve indicates the onset of micelle formation.

Research on benzethonium (B1203444) chloride, a related quaternary ammonium surfactant, has utilized SLS to determine a weight-average molecular weight of its micelles to be around 28,000 g/mol , corresponding to an aggregation number of 60-65. researchgate.net

Technique Parameter Measured Application to this compound
Dynamic Light Scattering (DLS) Hydrodynamic Radius (Particle Size Distribution)Determination of micelle size and polydispersity researchgate.netresearchgate.net
Static Light Scattering (SLS) Weight-Average Molecular Weight, Radius of Gyration, CMCDetermination of micelle molecular weight, aggregation number, and critical micelle concentration mdpi.comresearchgate.net

Rheological Studies of Organized Assemblies and Polymeric Formulations

Rheological studies are essential for understanding the flow behavior and viscoelastic properties of formulations containing this compound, particularly in the context of its interaction with polymers and the formation of organized assemblies like gels.

The viscosity of a solution can be significantly altered by the presence of surfactants and their interaction with other components. For instance, the interaction between a hydrophobically modified polymer and a cationic surfactant can lead to a notable increase in solution viscosity, even resulting in a solution-to-gel transition at higher surfactant concentrations. nih.gov This is due to the formation of mixed aggregates and the bridging of polymer chains by surfactant micelles.

Oscillatory rheometry is used to probe the viscoelastic properties of these formulations, measuring the storage modulus (G') and the loss modulus (G''). acs.org A higher G' relative to G'' indicates a more elastic, solid-like behavior, which is characteristic of a gel structure. scispace.com The rheological properties are dependent on the concentrations of both the polymer and the surfactant. acs.org These studies are crucial for designing formulations with specific flow characteristics for various applications.

Conclusion and Future Research Directions for Benzyl Dimethyl Tridecylazanium in Fundamental Science

Summary of Key Academic Contributions and Mechanistic Understanding

Benzyl-dimethyl-tridecylazanium, a quaternary ammonium (B1175870) compound, has been a subject of scientific interest primarily due to its properties as a cationic surfactant. researchgate.net Its fundamental structure, consisting of a positively charged nitrogen atom connected to a benzyl (B1604629) group, two methyl groups, and a long-chain tridecyl group, underpins its scientific significance. ontosight.ai The key academic contributions to the understanding of this compound lie in the elucidation of its structure-activity relationship, particularly how its amphipathic nature governs its interaction at interfaces and with microorganisms.

The primary mechanism of action of this compound and related quaternary ammonium compounds involves the disruption of cellular membranes. The positively charged cationic head of the molecule is attracted to the negatively charged components of microbial cell membranes. Following this initial electrostatic interaction, the hydrophobic tridecyl tail penetrates the lipid bilayer, leading to a disorganization of the membrane structure. This disruption compromises essential cellular processes, such as membrane potential, selective permeability, and respiratory functions, ultimately resulting in cell death.

Research has also shed light on the biodegradation pathways of benzyl-containing quaternary ammonium compounds. Studies on similar compounds have shown that the initial step in microbial degradation often involves the cleavage of the C-alkyl-N bond. researchgate.net This is followed by a series of demethylation and deamination reactions, leading to the formation of intermediates like benzyldimethylamine, benzylmethylamine, and benzaldehyde, which are then further metabolized. researchgate.net This understanding of its metabolic fate is crucial for assessing its environmental persistence and impact.

In the realm of materials science, the surfactant properties of this compound are of academic interest. Its ability to reduce surface tension and form micelles at a critical concentration is a well-established principle that has been explored in various contexts, including its use as an emulsifier and conditioning agent. chemimpex.com

Identification of Remaining Scientific Knowledge Gaps and Challenges

Despite the foundational understanding of this compound, several scientific knowledge gaps and challenges remain, warranting further investigation:

Detailed Biophysical Interactions: While the general mechanism of membrane disruption is accepted, the precise biophysical interactions at the molecular level are not fully characterized for this specific compound. High-resolution structural studies, such as solid-state NMR or cryo-electron microscopy, could provide a more detailed picture of how this compound molecules arrange themselves within different types of lipid bilayers and the specific conformational changes they induce in membrane proteins.

Specificity and Selectivity: A significant challenge is to understand the factors that govern the selectivity of this compound towards different microbial species. Research is needed to explore why some microorganisms exhibit greater resistance to this compound. This involves investigating the role of cell wall composition, efflux pumps, and enzymatic detoxification mechanisms in microbial resistance.

Influence of Environmental Factors: The efficacy and behavior of this compound can be influenced by environmental factors such as pH, temperature, and the presence of organic matter. A systematic investigation into how these variables affect its partitioning, bioavailability, and mechanism of action is currently lacking.

Complete Biodegradation Pathways: While initial steps of biodegradation have been proposed for similar compounds, the complete metabolic pathway for this compound in diverse microbial communities and environmental matrices is not fully elucidated. Identifying all metabolic intermediates and the enzymes involved is a key challenge.

Quantum Chemical Insights: There is a lack of detailed quantum chemical studies on this compound. Such computational analyses could provide deeper insights into its electronic structure, reactivity, and non-covalent interaction capabilities, which are fundamental to its chemical behavior and biological activity.

Emerging Research Avenues and Potential for Novel Scientific Discoveries

The existing knowledge gaps pave the way for several emerging research avenues that could lead to novel scientific discoveries:

Rational Design of Next-Generation Surfactants: A more profound understanding of the structure-function relationship of this compound could enable the rational design of novel quaternary ammonium compounds. By modifying the alkyl chain length, the aromatic moiety, or the head group, it may be possible to develop new molecules with enhanced selectivity, reduced environmental impact, or novel self-assembly properties.

Synergistic Interactions with Other Molecules: Investigating the synergistic or antagonistic interactions of this compound with other chemical compounds, such as other surfactants, polymers, or even antimicrobial agents, could reveal new formulations with emergent properties. This could lead to the discovery of systems with significantly enhanced performance in various applications.

Advanced Materials and Nanotechnology: The self-assembly properties of this compound could be harnessed to create novel nanomaterials. Research into its ability to form and stabilize nanoparticles, or to act as a template for the synthesis of mesoporous materials, could open up new possibilities in catalysis and materials science.

"Omics" Approaches to Understand Microbial Resistance: Utilizing genomics, proteomics, and metabolomics to study the response of microorganisms to this compound exposure can provide a systems-level understanding of resistance mechanisms. This could lead to the discovery of new genetic markers for resistance and novel biochemical pathways involved in detoxification.

Environmental Chemodynamics Modeling: Developing sophisticated computational models to predict the environmental fate and transport of this compound is a promising research direction. Such models, informed by experimental data on its partitioning, degradation kinetics, and interaction with environmental components, would be invaluable for environmental science.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform synthesis in a fume hood to avoid inhalation of aerosols (TLV-TWA: 0.1 mg/m³).
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .

How should researchers design studies to investigate this compound’s environmental persistence?

Advanced Research Question

  • Biodegradation Assays : Use OECD 301D guidelines with activated sludge (30°C, pH 7) and HPLC-MS to track degradation intermediates.
  • Aquatic Toxicity Testing : Daphnia magna 48-hour LC50 assays under OECD 202 conditions.
  • Adsorption Studies : Measure soil-water partition coefficients (KdK_d) using batch equilibration methods .

What analytical techniques differentiate this compound from structurally similar QACs?

Basic Research Question

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+^+] at m/z 348.3 (calculated for C23_{23}H42_{42}N+^+).
  • NMR Spin-Spin Coupling : Distinct splitting patterns for the tridecyl chain’s terminal methyl (-CH3_3) vs. mid-chain methylenes.
  • XRD : Crystal structure analysis to resolve alkyl chain packing vs. benzyl group orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.